molecular formula C10H16O4 B13174394 Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13174394
M. Wt: 200.23 g/mol
InChI Key: OTWCQYBJNXHXKS-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1858436-35-7) is a spirocyclic ester characterized by a bicyclic structure with a 1,5-dioxaspiro[2.4]heptane core. The compound features a 4,4-dimethyl substitution on the spiro ring and an ethyl ester group at position 2. Its molecular formula is inferred as C₁₀H₁₆O₄ (based on structural analogs), with a molecular weight of approximately 200.23 g/mol . Limited commercial availability is noted, with only one supplier currently listed .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-4-12-8(11)7-10(14-7)5-6-13-9(10,2)3/h7H,4-6H2,1-3H3

InChI Key

OTWCQYBJNXHXKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOC2(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the spirocyclic structure . The reaction conditions typically involve heating the reactants to a temperature of around 100°C and maintaining the reaction for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for Ethyl 4,4-dimethyl-1,5-dioxaspiro[2This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl Esters with Varied Substituents

Methyl 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1865632-96-7)
  • Molecular Formula : C₉H₁₄O₄ (MW: 186.21 g/mol) .
  • Key Differences : Replaces the ethyl ester with a methyl group, reducing steric bulk and slightly increasing polarity.
Methyl 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1934429-47-6)
  • Molecular Formula : C₉H₁₄O₄ (MW: 186.21 g/mol) .
Methyl 2-Chloro-4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
  • Key Differences : Introduces a chlorine atom at position 2, which enhances electrophilicity and may influence reactivity in substitution or elimination reactions .

Ethyl Esters with Modified Spiro Systems

Ethyl 4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 1692575-48-6)
  • Molecular Formula : C₁₁H₁₈O₃ (MW: 198.26 g/mol) .
  • Key Differences : Replaces the 1,5-dioxa ring with a 1-oxa system, reducing oxygen content and altering electronic properties. The 4,6,6-trimethyl substitution increases steric hindrance.
Ethyl 2-Ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1196-65-2)
  • Status : Discontinued .
  • Key Differences : Features a 2-ethyl substituent instead of 4,4-dimethyl, likely impacting solubility and stability.

Spirocyclic Esters with Expanded Ring Systems

Ethyl 2-Ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate
  • Key Differences: Larger spiro[2.6]nonane ring system, which may reduce ring strain and modify conformational flexibility compared to spiro[2.4]heptane derivatives .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Differences Availability
This compound 1858436-35-7 C₁₀H₁₆O₄* 200.23* 4,4-dimethyl, ethyl ester Reference compound 1 supplier
Mthis compound 1865632-96-7 C₉H₁₄O₄ 186.21 4,4-dimethyl, methyl ester Reduced steric bulk Out of stock
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 1934429-47-6 C₉H₁₄O₄ 186.21 7,7-dimethyl, methyl ester Altered ring strain/electronic effects Unknown
Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate 1692575-48-6 C₁₁H₁₈O₃ 198.26 4,6,6-trimethyl, 1-oxa Reduced oxygen content, higher steric 1 supplier
Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 1196-65-2 Unknown Unknown 2-ethyl Discontinued due to stability/viability? Discontinued

*Inferred from structural analogs.

Research Findings and Gaps

  • Electronic Effects : The 1,5-dioxaspiro[2.4]heptane core in the target compound likely exhibits higher polarity compared to 1-oxa analogs, influencing solubility and reactivity .
  • Steric Influence : 4,4-Dimethyl groups may enhance kinetic stability by hindering nucleophilic attack at the ester carbonyl .

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